molecular formula C23H31N5O4 B2984872 8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-12-5

8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2984872
CAS No.: 919020-12-5
M. Wt: 441.532
InChI Key: CBFRLZASIYRVPU-UHFFFAOYSA-N
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Description

8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidepressant Properties

The compound 8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione, a derivative of the specified chemical structure, was synthesized through the interaction with cyclohexylamine, and it exhibited significant antidepressant activity. This synthesis and the observed biological activity highlight its potential application in the development of antidepressant drugs. The effective dose identified for its antidepressant activity was 1.6 mg/kg, demonstrating a specific application in pharmacological research focused on mental health treatments (Khaliullin et al., 2017), (Khaliullin et al., 2018).

Molecular Structure and Geometry

Investigation into the molecular structure and geometry of related purine derivatives provides insights into the chemical characteristics and potential interactions of such compounds. For example, a study on 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a compound with a similar purine base, detailed the planar nature of the purine system and its molecular geometry. This type of research is crucial for understanding the physical and chemical behavior of purine derivatives in biological systems (Karczmarzyk et al., 1995).

Antitumor Activity and Vascular Relaxing Effect

The synthesis of novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share a similar purine core with the specified compound, has been investigated for their biological activities. These compounds have demonstrated antitumor activity and a vascular relaxing effect, indicating the potential for research applications in cancer treatment and cardiovascular health (Ueda et al., 1987).

Antiinflammatory Activity

Further research into purine derivatives has shown that substituted analogues of the purine ring system can exhibit significant antiinflammatory activity. This was particularly evident in the adjuvant-induced arthritis rat model, suggesting these compounds' potential as therapeutic agents for inflammatory diseases (Kaminski et al., 1989).

Properties

IUPAC Name

8-(cyclohexylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-14-9-10-18(11-15(14)2)32-13-17(29)12-28-19-20(27(3)23(31)26-21(19)30)25-22(28)24-16-7-5-4-6-8-16/h9-11,16-17,29H,4-8,12-13H2,1-3H3,(H,24,25)(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFRLZASIYRVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.